2,2-Difluoroethoxyiodobenzene
Description
2,2-Difluoroethoxyiodobenzene (systematic name: 2-Ethoxy-1,3-difluoro-5-iodobenzene, CAS 2092183-42-9) is a halogenated aromatic compound with the molecular formula C₈H₇F₂IO and a molar mass of 284.04 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 5 on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where iodine acts as a leaving group.
Properties
Molecular Formula |
C8H7F2IO |
|---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5H2 |
InChI Key |
UQLMZGCSYOBVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(F)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2,2-Difluoroethoxyiodobenzene, enabling comparative analysis of their properties and reactivities:
2-(Trifluoromethoxy)iodobenzene
- Molecular Formula : C₇H₄F₃IO
- Molar Mass : ~268.01 g/mol (estimated)
- Key Differences :
- The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than the difluoroethoxy (-OCH₂CF₂H) group, enhancing the electrophilicity of the aromatic ring.
- Reduced steric bulk compared to ethoxy-substituted analogs.
- Applications : Used in agrochemical intermediates and as a precursor for fluorinated pharmaceuticals .
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene
- Molecular Formula : C₇H₃BrF₃IO
- Molar Mass : ~367.91 g/mol (estimated)
- Higher molecular weight and polarity due to multiple halogens.
- Applications : Likely used in stepwise substitution reactions due to the presence of bromine and iodine .
Ethyl 2-(Difluoromethoxy)-5-iodobenzoate
- Molecular Formula : C₁₀H₉F₂IO₃
- Molar Mass : ~326.08 g/mol (estimated)
- Key Differences :
- The ester group (-COOEt) introduces hydrolytic sensitivity and alters solubility (lipophilic vs. hydrophilic balance).
- Enhanced stability under acidic conditions compared to ethoxy analogs.
- Applications: Potential use in prodrug design or polymer chemistry .
1-(Dimethoxymethyl)-2-iodobenzene
- Molecular Formula : C₉H₁₁IO₂
- Molar Mass : 278.09 g/mol
- Key Differences :
- The dimethoxymethyl (-CH(OCH₃)₂) group is electron-donating, opposing the electron-withdrawing effects of fluorine or halogens.
- Lower halogen content reduces reactivity in cross-coupling reactions.
- Applications : Primarily employed in protecting-group strategies or as a chiral auxiliary .
Structural and Functional Analysis
Table 1: Comparative Properties of this compound and Analogues
*EW = Electron-withdrawing effect
Key Insights :
- Electronic Effects : The trifluoromethoxy group (OCF₃) in ’s compound exhibits stronger electron-withdrawing properties than the difluoroethoxy group (OCH₂CF₂H), which may accelerate nucleophilic aromatic substitution but reduce stability under basic conditions.
- Reactivity : Iodine in this compound is more labile than bromine in ’s compound, favoring its use in metal-catalyzed couplings.
- Solubility : Ethoxy and ester groups () enhance lipophilicity, whereas multiple halogens () increase polarity.
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